N-(4-butylphenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
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Overview
Description
“N-(4-butylphenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide” is a compound that belongs to the class of pyrrolo[2,3-d]pyrimidines . Pyrrolo[2,3-d]pyrimidines are among the most important heterocycles in pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of unsymmetrically tetrasubstituted NH-pyrroles, which are key components of pyrrolo[2,3-d]pyrimidines, can be achieved using a metal-free method involving a consecutive chemoselective double cyanation . The desired pyrroles were obtained with yields up to 99% and good functional group tolerance .Molecular Structure Analysis
The molecular structure of “N-(4-butylphenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide” can be characterized by its unique IR band .Chemical Reactions Analysis
The reaction mechanism for the synthesis of unsymmetrically tetrasubstituted NH-pyrroles involves a subtle sequence of first cyano-addition and migration, followed by cyano-addition and aromatization to afford the pyrrole skeleton .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(4-butylphenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide” can be characterized by its IR spectrum , NMR spectrum , and mass spectrum .Scientific Research Applications
Cancer Treatment and Multi-Targeted Kinase Inhibition
The compound’s structure suggests potential as a multi-targeted kinase inhibitor. Researchers have synthesized halogenated derivatives, such as 5k , which demonstrated promising cytotoxic effects against various cancer cell lines. Notably, 5k exhibited significant activity against enzymes like EGFR, Her2, VEGFR2, and CDK2, with IC50 values comparable to the well-known TKI sunitinib. Mechanistic studies revealed that 5k induces cell cycle arrest and apoptosis, making it a candidate for further development in cancer therapy .
Medicinal Chemistry and Drug Design
The unique fused pyrrolopyrimidine-triazatricyclo structure of this compound offers opportunities for drug design. Researchers can explore modifications to enhance its potency, selectivity, and pharmacological properties. Investigating the binding interactions between 5k and various kinases provides valuable insights for designing novel kinase inhibitors .
Inflammatory Diseases and TNF-α Inhibition
Although not directly studied for this compound, related pyrimidine derivatives have shown anti-inflammatory activity. Researchers have reported the synthesis of N-2,4-pyrimidine-N-phenyl-N’-phenyl ureas with potent inhibitory effects against LPS-activated TNF-α generation. Further exploration could reveal whether our compound shares similar properties .
Structural Biology and Enzyme Inhibition
Molecular docking studies have indicated binding interactions between 5k and kinases. Understanding these interactions at the atomic level contributes to structural biology and informs drug development strategies. Researchers can explore other enzymes and structural analogs to expand our knowledge .
Chemical Biology and Mechanism of Action
Investigating how 5k modulates cell cycle progression and apoptosis provides insights into cellular pathways. Researchers can explore downstream signaling events, protein-protein interactions, and gene expression changes induced by this compound. Such studies contribute to our understanding of cellular processes and potential therapeutic targets .
Pharmacokinetics and ADME Properties
Researchers can assess the compound’s absorption, distribution, metabolism, and excretion (ADME) properties. In silico predictions and in vitro experiments can guide formulation and dosing strategies for future drug development .
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation. Inhibition of CDK2 can lead to cell cycle arrest, making it an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption can lead to cell cycle arrest, preventing the cell from proliferating. The downstream effects of this include reduced tumor growth in cancerous cells .
Pharmacokinetics
Similar compounds have demonstrated acceptable pharmacokinetic characteristics
Result of Action
The primary result of the compound’s action is the inhibition of cell proliferation due to cell cycle arrest . This can lead to a decrease in tumor growth in cancerous cells. The compound has shown superior cytotoxic activities against certain cell lines .
Future Directions
The future directions for “N-(4-butylphenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide” and similar compounds could involve further exploration of their pharmacological effects , as well as the development of novel pyrimidine analogs possessing enhanced activities with minimum toxicity .
properties
IUPAC Name |
N-(4-butylphenyl)-6-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2/c1-3-4-7-15-9-11-16(12-10-15)23-21(27)18-14-17-20(25(18)2)24-19-8-5-6-13-26(19)22(17)28/h5-6,8-14H,3-4,7H2,1-2H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJBDAFFIZDNECX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=CC3=C(N2C)N=C4C=CC=CN4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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